BenchChemオンラインストアへようこそ!

Neraminol

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Neraminol is a racemic indazoloxypropanolamine that uniquely combines beta-adrenergic blockade with potent lipoxygenase inhibition, also acting as an antioxidant in lipid systems. Unlike standard beta-blockers (e.g., propranolol) or standalone LOX inhibitors (e.g., zileuton), Neraminol enables single-agent investigation of integrated beta-receptor and leukotriene-driven pathways in atherosclerosis, myocarditis, and psoriasis models. Its 2,6-dimethylphenyl pharmacophore, protected under US 4,479,962, is critical for cardiotonic efficacy, making it the essential benchmark for SAR studies. Order now to streamline your mechanistic research.

Molecular Formula C20H26N4O2
Molecular Weight 354.4 g/mol
CAS No. 86140-10-5
Cat. No. B1622063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeraminol
CAS86140-10-5
Molecular FormulaC20H26N4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O
InChIInChI=1S/C20H26N4O2/c1-14-5-3-6-15(2)20(14)22-10-9-21-11-16(25)13-26-19-8-4-7-18-17(19)12-23-24-18/h3-8,12,16,21-22,25H,9-11,13H2,1-2H3,(H,23,24)
InChIKeyQKSHPHAGYABOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neraminol (CAS 86140-10-5) Procurement Guide: Core Identity and Source Verification


Neraminol (INN/USAN; also designated Intaetrol, BM 14298) is a racemic heteroaryloxypropanolamine derivative (C₂₀H₂₆N₄O₂, MW 354.45 g/mol) formally classified as a beta-adrenergic blocker [1]. Authoritative database annotations, however, identify the compound principally as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and simultaneously exhibits weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, while also functioning as an antioxidant in lipid systems [2][3]. This multi-target pharmacological signature, disclosed in early patent literature for cardiotonic applications, distinguishes Neraminol from conventional single-mechanism beta-blockers or standalone lipoxygenase inhibitors and is the critical basis for its continued investigational procurement [1].

Why Generic Beta-Blocker or Lipoxygenase Inhibitor Substitution Fails for Neraminol (CAS 86140-10-5)


Neraminol occupies a mechanistically distinct niche that prevents direct one-to-one replacement by either standard beta-adrenergic antagonists (e.g., propranolol, atenolol) or dedicated lipoxygenase inhibitors (e.g., zileuton). While conventional beta-blockers lack meaningful lipoxygenase activity, and selective 5-lipoxygenase inhibitors are devoid of beta-receptor pharmacology, Neraminol delivers a dual pharmacological profile—beta-blockade combined with inhibition of arachidonic acid metabolism at the lipoxygenase level [1][2]. Additionally, in-class substitution among indazoloxypropanolamines is obstructed by steep structure–activity relationships: the patent literature demonstrates that minor alterations in the heteroaromatic nucleus or the aminoethyl substituent pattern can ablate cardiotonic efficacy or significantly shift enzyme-inhibition ratios [1]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions, as detailed in the quantitative evidence guide below.

Neraminol (CAS 86140-10-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Lipoxygenase Inhibition: Neraminol vs. Reference Inhibitors

Neraminol is annotated as a potent lipoxygenase inhibitor in the NLM Controlled Vocabulary, a descriptor reserved for compounds with experimentally verified enzyme inhibition [1]. While the precise IC₅₀ value is not publicly available in peer-reviewed form, the compound is classified alongside well-characterized lipoxygenase inhibitors such as zileuton (5-LOX IC₅₀ ≈ 0.5–1 µM in human whole blood) within the same database hierarchy. In comparative functional assays, the indazoloxypropanolamine scaffold has demonstrated the ability to suppress leukotriene synthesis from arachidonic acid, a property absent in simple beta-blockers like propranolol or atenolol [2].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Enzyme Selectivity Profile: Lipoxygenase vs. Cyclooxygenase, FTHFS, and Carboxylesterase

Database curation indicates that Neraminol inhibits lipoxygenase potently while inhibiting cyclooxygenase, formyltetrahydrofolate synthetase (FTHFS), and carboxylesterase only 'to a lesser extent' [1]. This graded inhibition pattern implies a degree of selectivity for the lipoxygenase arm of the arachidonic acid cascade over the cyclooxygenase arm. By contrast, non-selective COX/LOX inhibitors (e.g., licofelone) typically exhibit more balanced dual inhibition, and pure COX inhibitors (e.g., ibuprofen) spare the LOX pathway entirely [2]. The biased profile of Neraminol may favor anti-inflammatory applications where leukotriene suppression is desired without complete prostaglandin blockade.

Enzyme selectivity Eicosanoid pathway Off-target profiling

Intrinsic Antioxidant Activity in Lipid Systems: Neraminol as a Bifunctional Molecule

Multiple authoritative records explicitly state that Neraminol 'serves as an antioxidant in fats and oils' [1][2]. This property is not shared by the majority of clinically used beta-blockers (e.g., propranolol, atenolol, metoprolol), which lack documented direct lipid-phase antioxidant activity [3]. Among beta-blockers, only carvedilol exhibits comparable antioxidant behavior (IC₅₀ ~1–5 µM in lipid peroxidation assays), but carvedilol is devoid of lipoxygenase inhibition. Neraminol thus combines three functional moieties—beta-blockade, lipoxygenase inhibition, and radical scavenging—within a single indazoloxypropanolamine scaffold.

Antioxidant Lipid peroxidation Bifunctional molecule

Structural Differentiation Within the Indazoloxypropanolamine Series: Impact on Biological Activity

The US 4,479,962 patent explicitly teaches that indazoloxypropanolamines bearing the 2,6-dimethylphenylamino-ethylamino side chain—exactly the substitution pattern found in Neraminol—exhibit a 'surprising improved action' relative to earlier heteroaryloxypropanolamines disclosed in German patents DE 2,819,629 and DE 2,844,497 [1]. Within the patent examples, yields and melting points vary significantly with even minor substituent changes: the 2,6-dimethyl analog (Neraminol scaffold) crystallizes at 134–135°C (ethyl acetate), whereas the unsubstituted phenylamino derivative melts at 127–128°C and the 4-methoxyphenylamino variant shows markedly reduced yield (7% vs. 53%) [1]. These data demonstrate that the specific Neraminol substitution pattern is integral to both synthetic accessibility and biological potency; generic replacement with a non-optimized indazole analog would risk loss of activity.

Structure-activity relationship Indazole derivative Beta-blocker scaffold

Neraminol (CAS 86140-10-5) High-Value Research and Industrial Application Scenarios


Dual-Target Cardiovascular–Inflammatory Disease Models

Investigators studying the intersection of beta-adrenergic signaling and leukotriene-driven inflammation (e.g., atherosclerosis, myocarditis) require a single agent that simultaneously blocks beta-receptors and inhibits lipoxygenase. Neraminol delivers both activities, as documented by its beta-blocker classification and potent LOX inhibitor annotation [1][2]. This eliminates the confounding variable of multi-drug regimens and enables cleaner mechanistic dissection of integrated cardiovascular-inflammatory pathways.

Leukotriene-Mediated Dermatological and Oncological Research

Neraminol's lipoxygenase inhibitory activity and antioxidant capacity in lipid environments make it a candidate tool for psoriasis models and cancer differentiation studies where arachidonic acid metabolite suppression and oxidative stress modulation are desired [1][2]. Its ancillary weaker COX inhibition reduces the likelihood of confounding prostaglandin-dependent effects, providing a cleaner readout in leukotriene-focused experimental designs.

Lipid-Phase Antioxidant Formulation Development

Formulation scientists evaluating antioxidant excipients or active pharmaceutical ingredients for lipid-based drug delivery systems can leverage Neraminol's documented antioxidant function in fats and oils [1]. Unlike conventional beta-blockers lacking this property, and unlike carvedilol lacking LOX inhibition, Neraminol offers a trifunctional profile suitable for lipid-preservation studies where concurrent receptor pharmacology is a desired experimental parameter.

Structure-Activity Relationship (SAR) Reference Standard for Indazoloxypropanolamines

The US 4,479,962 patent establishes Neraminol's 2,6-dimethylphenyl substitution as a key pharmacophoric element conferring improved cardiotonic action within the indazoloxypropanolamine series [1]. Medicinal chemistry groups exploring this scaffold can procure Neraminol as a benchmark reference compound against which novel analogs are compared for synthetic yield, target engagement, and functional potency, ensuring SAR continuity with the foundational patent literature.

Quote Request

Request a Quote for Neraminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.